

Spectroscopic Identification of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Comparative Technical Guide

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Compound of Interest

Compound Name: (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Cat. No.: B7878686

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Executive Summary

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5 for generic/E-isomer context) is a critical synthetic intermediate in the production of the antiviral drug Favipiravir and the fungicide Cymoxanil.[1] Its reactivity and biological efficacy are governed by the stereochemistry of the oxime (

) functionality.[1]

While the (2E)-isomer is often the thermodynamically favored form in polar solvents due to steric relief, the (2Z)-isomer is characterized by a unique intramolecular hydrogen bonding network that influences its solubility, reactivity, and spectroscopic signature. This guide provides an objective, data-driven comparison of spectroscopic methods to definitively identify the (2Z)-isomer, distinguish it from its (2E)-stereoisomer, and quantify it against common precursors like 2-cyanoacetamide.[1]

Chemical Identity & Stereochemical Basis[1]

The differentiation between the Z and E isomers relies on the Cahn-Ingold-Prelog (CIP) priority rules applied to the imine (

) bond.[1]

- Molecular Formula:

[1][2][3][4]

- Molecular Weight: 113.08 g/mol [1][2][4]

- Stereochemistry:

- Priority at C2: The acetamide group (

) has higher priority than the cyano group (

) because the carbonyl carbon is bonded to oxygen (atomic number 8), whereas the nitrile carbon is bonded to nitrogen (atomic number 7).[1]

- Priority at N: The hydroxyl group (

) has higher priority than the lone pair.[1]

- (2Z)-Isomer: The

and

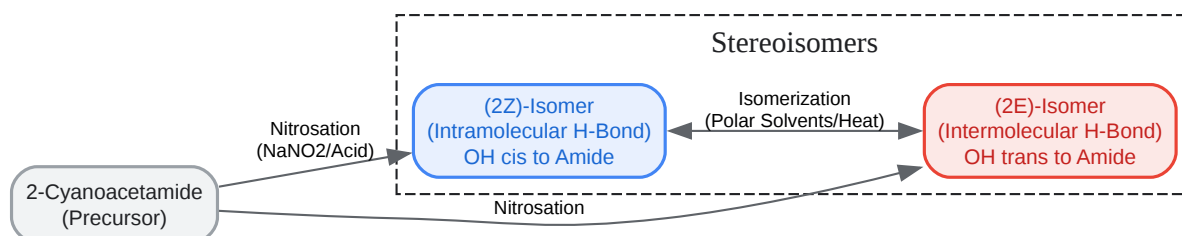
groups are on the same side (Zusammen).[1] This facilitates a 6-membered intramolecular hydrogen bond.[1]

- (2E)-Isomer: The

and

groups are on opposite sides (Entgegen).[1]

Structural Isomerism Diagram[1]



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Figure 1: Stereochemical relationship and synthesis pathway of 2-Cyano-2-(hydroxyimino)acetamide isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the Z and E isomers in solution.[1] The key differentiator is the chemical shift of the oxime proton (

), which is highly sensitive to the hydrogen bonding environment.[1]

Solvent Selection: DMSO-

is recommended.[1] While it can induce isomerization over time, it provides the necessary solubility and separates the labile proton signals effectively.

Feature	(2Z)-Isomer (Target)	(2E)-Isomer (Alternative)	2-Cyanoacetamide (Impurity)
Oxime Proton ()	12.5 - 13.5 ppm (Singlet)Downfield shift due to intramolecular H-bond to Amide C=O.[1]	10.5 - 12.0 ppm (Singlet)Upfield relative to Z; relies on intermolecular exchange.[1]	Absent
Amide Protons ()	7.5 - 8.5 ppm (Two distinct broad singlets)Restricted rotation; one proton involved in H-bond network.[1]	7.8 - 8.2 ppm (Often merged or closer)Less deshielded environment.[1]	~7.0 - 7.5 ppm (Broad)
Methylene ()	Absent (Replaced by C=N)	Absent	3.6 - 3.9 ppm (Singlet)Diagnostic for unreacted starting material.[1]
Carbonyl ()	~162 ppm	~160 ppm	~165 ppm
Oxime ()	~128 ppm	~130 ppm	Absent (at ~25 ppm)

Expert Insight: In the (2Z)-isomer, the intramolecular hydrogen bond (

) "locks" the conformation, often resulting in sharper, more distinct amide signals compared to the (2E)-isomer, where the protons are more solvent-exposed and subject to faster exchange.

Infrared Spectroscopy (FTIR)

FTIR provides a rapid, solid-state assessment.[1] The "fingerprint" region differences are subtle, but the functional group regions provide immediate confirmation of the oxime formation.

- Nitrile ():
 - Z/E Isomers: Strong band at 2230–2250 cm^{-1} . [1] Conjugation with the bond lowers the frequency compared to the saturated precursor. [1]
 - Precursor: ~2260–2270 cm^{-1} . [1]
- Carbonyl ():
 - (2Z)-Isomer: Shifted to lower wavenumbers (~1660 cm^{-1}) due to the intramolecular hydrogen bond weakening the C=O character. [1]
 - (2E)-Isomer: Typically higher (~1680–1690 cm^{-1}). [1]
- Hydroxyl ():
 - (2Z)-Isomer: Broad, structured band centered around 3200–3300 cm^{-1} (chelated OH). [1]
 - (2E)-Isomer: Sharper band or shifted higher (>3300 cm^{-1}) if non-bonded, but often broad due to lattice H-bonding. [1]

X-Ray Diffraction (XRD)

Single-crystal XRD is the only method that provides absolute stereochemical configuration without reference standards. [1]

- Crystal Habit: The Z and E isomers often crystallize in different space groups due to packing efficiency differences driven by their H-bonding capabilities (Intra- vs Inter-molecular). [1]
- Utility: Essential for validating the "Reference Standard" used in HPLC or NMR assays. [1]

Experimental Protocols

Synthesis of Reference Material (Nitrosation)

To generate the sample for identification.[1]

- Dissolution: Dissolve 10 mmol (0.84 g) of 2-cyanoacetamide in 20 mL of water/acetic acid (1:1).
- Nitrosation: Cool to 0–5°C. Add 12 mmol (0.83 g) of Sodium Nitrite () dissolved in 5 mL water dropwise over 30 minutes.
- Precipitation: Stir for 2 hours. The product precipitates as a white/off-white solid.[1]
- Isolation: Filter and wash with ice-cold water.[1]
- Purification: Recrystallize from Ethanol/Water. Note: Slow crystallization favors the thermodynamic isomer (often E), while rapid precipitation may trap the kinetic product.

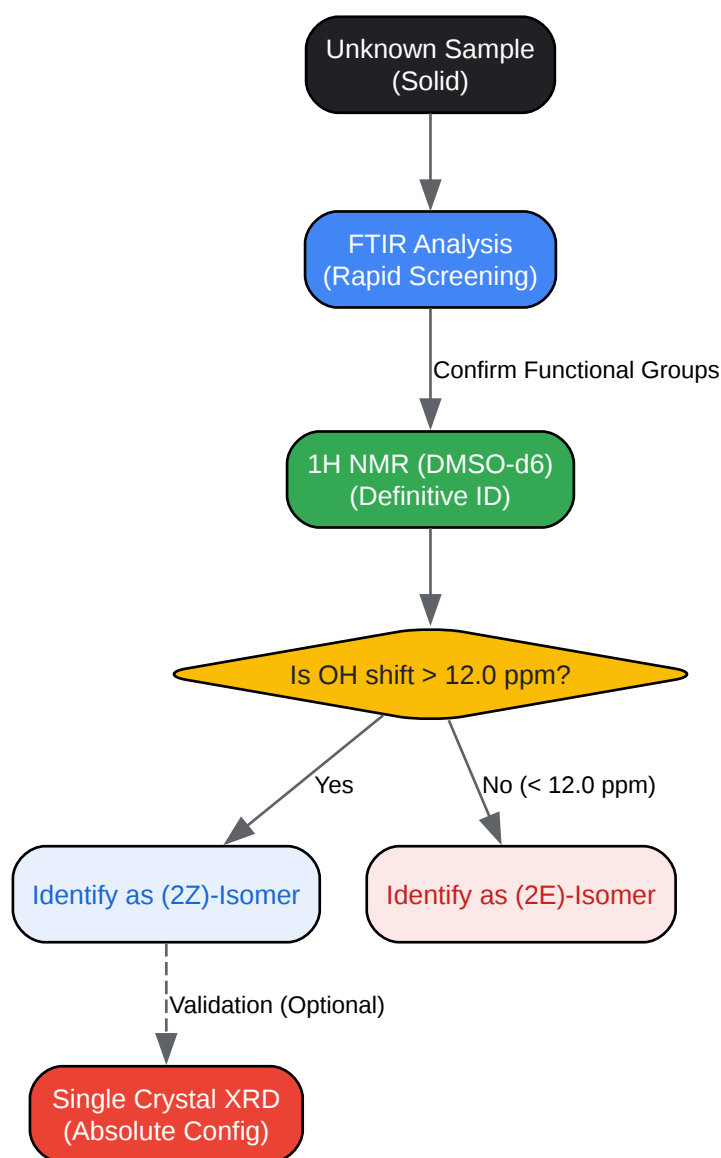
NMR Analysis Protocol

Objective: Quantify Z/E ratio and purity.

- Sample Prep: Weigh 10 mg of the dried sample into a clean vial.
- Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] Avoid
due to poor solubility.[1]
- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Parameters:
 - Pulse Angle: 30°[1]
 - Relaxation Delay (D1): 5 seconds (critical for accurate integration of exchangeable protons).[1]

- Scans: 16–32.[1]
- Temperature: 298 K (25°C).[1]
- Processing: Reference DMSO residual peak to 2.50 ppm. Integrate the Oxime OH region (10–14 ppm) and the Methylene region (3.5–4.0 ppm) to calculate molar purity.[1]

Analytical Workflow Diagram



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Figure 2: Analytical decision tree for the identification of **(2Z)-2-Cyano-2-(hydroxyimino)acetamide**.

Performance Comparison Summary

Method	Specificity for Z-Isomer	Sensitivity	Throughput	Cost	Recommendation
NMR	High (Distinct OH shift)	High (<1% impurity)	Medium	High	Primary Method
FTIR	Medium (Subtle shifts)	Medium	High	Low	QC Screening
HPLC-UV	Medium (Requires standards)	Very High	High	Medium	Routine Purity
XRD	Absolute	N/A (Qualitative)	Low	High	Reference Validation

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